7,8-Dihydro-6-hydroxymethyl-7-methyl-7-[2-phenylethyl]-pterin
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Overview
Description
“7,8-dihydro-6-hydroxymethyl-7-methyl-7-[2-phenylethyl]-pterin” is a mouthful, but its structure holds intriguing possibilities. This compound belongs to the pterin family, which includes essential molecules involved in various biological processes. Let’s explore its significance!
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with 6-hydroxymethyl-7,8-dihydropterin, which undergoes methylation at the 7-position using appropriate reagents. The phenylethyl group is then introduced via nucleophilic substitution or other synthetic methods.
Reaction Conditions::- Methylation: Achieved using methylating agents (e.g., diazomethane) under mild conditions.
- Phenylethyl Group Introduction: Nucleophilic substitution with phenylethyl halides (e.g., bromide or chloride).
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification, and isolation. specific industrial methods for this compound may not be widely documented.
Chemical Reactions Analysis
Reaction Types::
Oxidation: Oxidative processes may occur at the hydroxymethyl group or the phenylethyl moiety.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitutions during synthesis or further modifications.
Enzymatic Reactions: Enzymes like 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) play a role in its biosynthesis.
Methylating Agents: Diazomethane, dimethyl sulfate.
Nucleophiles: Phenylethyl halides (bromide, chloride).
Enzymes: HPPK, involved in pterin biosynthesis.
- The fully substituted compound itself.
- Intermediates during synthesis.
Scientific Research Applications
Chemistry::
Pterin Chemistry: Understanding its reactivity, stability, and interactions.
Drug Design: Targeting enzymes like HPPK for therapeutic purposes.
Folate Pathway: Pterins are crucial for folate biosynthesis, impacting DNA synthesis and repair.
Antiparasitic and Antibacterial Agents: Potential drug candidates.
Biocatalysis: Enzymatic production methods.
Pharmaceuticals: Developing novel drugs.
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: Its combination of hydroxymethyl, methyl, and phenylethyl groups sets it apart.
Similar Compounds: Other pterins (e.g., tetrahydrobiopterin, dihydrobiopterin).
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
(7S)-2-amino-6-(hydroxymethyl)-7-methyl-7-(2-phenylethyl)-3,8-dihydropteridin-4-one |
InChI |
InChI=1S/C16H19N5O2/c1-16(8-7-10-5-3-2-4-6-10)11(9-22)18-12-13(21-16)19-15(17)20-14(12)23/h2-6,22H,7-9H2,1H3,(H4,17,19,20,21,23)/t16-/m0/s1 |
InChI Key |
XMFJTCGUDFSWSW-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@]1(C(=NC2=C(N1)N=C(NC2=O)N)CO)CCC3=CC=CC=C3 |
Canonical SMILES |
CC1(C(=NC2=C(N1)N=C(NC2=O)N)CO)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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